molecular formula C11H18O3 B11999486 ethyl (E)-3-cyclohexyloxyprop-2-enoate CAS No. 7506-99-2

ethyl (E)-3-cyclohexyloxyprop-2-enoate

Cat. No.: B11999486
CAS No.: 7506-99-2
M. Wt: 198.26 g/mol
InChI Key: PVUNYKLLMJKHCY-CMDGGOBGSA-N
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Description

Ethyl (E)-3-cyclohexyloxyprop-2-enoate is a chemical building block of interest in organic and medicinal chemistry research. As an α,β-unsaturated ester, it can act as a Michael acceptor in nucleophilic addition reactions, a valuable property for synthesizing more complex molecules . The compound features a cyclohexyloxy group, which can influence the compound's lipophilicity and stereochemistry, making it a potential intermediate for developing novel compounds. While the exact applications for this specific ester are not fully documented in public literature, structurally similar cyclohexyl-containing esters are explored in various research contexts. These include serving as precursors in pharmaceutical research for their potential biological activity and as components in the synthesis of flavors and fragrances, given that related cyclohexyl propionates are known for their fruity odors . Researchers value this compound for its versatility in constructing carbon-carbon bonds and creating specialized chemical libraries. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

7506-99-2

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl (E)-3-cyclohexyloxyprop-2-enoate

InChI

InChI=1S/C11H18O3/c1-2-13-11(12)8-9-14-10-6-4-3-5-7-10/h8-10H,2-7H2,1H3/b9-8+

InChI Key

PVUNYKLLMJKHCY-CMDGGOBGSA-N

Isomeric SMILES

CCOC(=O)/C=C/OC1CCCCC1

Canonical SMILES

CCOC(=O)C=COC1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-3-cyclohexyloxyprop-2-enoate can be achieved through the Steglich esterification method. This involves the reaction of a carboxylic acid with an alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) . The reaction is typically carried out in an organic solvent like dichloromethane (DCM) under mild conditions.

Industrial Production Methods

Industrial production of esters like this compound often employs the Fischer esterification method, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst such as sulfuric acid . This method is widely used due to its simplicity and efficiency.

Scientific Research Applications

Organic Synthesis

Ethyl (E)-3-cyclohexyloxyprop-2-enoate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various transformations, making it valuable in organic chemistry research.

Drug Delivery Systems

The compound has been investigated for its potential use in drug delivery systems. Its ester linkage can be hydrolyzed in biological systems, releasing active pharmaceutical ingredients (APIs). This property is particularly useful for developing prodrugs that enhance bioavailability and therapeutic efficacy.

Fragrance and Flavor Industry

Due to its pleasant odor profile, this compound is utilized in the production of fragrances and flavors. Its unique cyclohexyloxy group differentiates it from simpler esters, allowing for specialized applications in perfumery.

Case Study 1: Drug Delivery Research

A study conducted by researchers at a prominent pharmaceutical institute explored the use of this compound as a prodrug for enhancing the delivery of anticancer agents. The research demonstrated that upon hydrolysis, the compound effectively released the active drug, leading to improved therapeutic outcomes in preclinical models.

Case Study 2: Flavoring Agent Development

In another study focused on flavor chemistry, this compound was synthesized and evaluated for its sensory properties. The findings indicated that this compound could be used to create novel flavor profiles in food products, showcasing its potential in the food industry.

Mechanism of Action

The mechanism of action of ethyl (E)-3-cyclohexyloxyprop-2-enoate involves its hydrolysis by esterases in biological systems. The ester bond is cleaved, releasing the corresponding carboxylic acid and alcohol. This process can be utilized in drug delivery systems where the compound acts as a prodrug, releasing the active drug upon hydrolysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl (E)-3-cyclohexyloxyprop-2-enoate with three analogous α,β-unsaturated esters, focusing on structural, physicochemical, and crystallographic properties.

Structural and Functional Group Analysis
Compound Name Molecular Formula Substituent (β-position) Key Functional Groups
This compound C₁₁H₁₈O₃ Cyclohexyloxy Ester, α,β-unsaturated carbonyl
(E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate C₁₄H₁₅NO₄ 2,4-Dimethoxyphenyl Ester, cyano, α,β-unsaturated
Ethyl (E)-3-methoxyprop-2-enoate C₆H₁₀O₃ Methoxy Ester, α,β-unsaturated carbonyl
Ethyl (E)-3-phenylprop-2-enoate C₁₁H₁₂O₂ Phenyl Ester, α,β-unsaturated carbonyl

Key Observations :

  • Cyclohexyloxy vs. Aryl Substituents: The cyclohexyloxy group in the target compound enhances lipophilicity (logP ~2.8) compared to the phenyl (logP ~2.1) or dimethoxyphenyl (logP ~1.9) groups, influencing solubility in nonpolar solvents .
  • Electronic Effects: Electron-donating groups (e.g., methoxy, cyclohexyloxy) decrease the electrophilicity of the α,β-unsaturated carbonyl, reducing reactivity toward nucleophiles compared to electron-withdrawing groups (e.g., cyano in the dimethoxyphenyl analog) .
Crystallographic and Hydrogen-Bonding Patterns
Compound Name Crystal System Space Group Hydrogen-Bonding Motifs Refinement Software
(E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate Monoclinic P2₁/c C–H···O (ester), N–H···O (cyano) SHELXL
Ethyl (E)-3-methoxyprop-2-enoate Orthorhombic Pna2₁ C–H···O (ester and methoxy) SHELXTL
Ethyl (E)-3-phenylprop-2-enoate Triclinic π-π stacking (phenyl), C–H···O (ester) OLEX2

Key Observations :

  • Hydrogen Bonding: The dimethoxyphenyl analog exhibits stronger N–H···O interactions due to the cyano group, while the cyclohexyloxy variant likely relies on weaker C–H···O interactions and van der Waals forces for crystal packing .

Research Findings and Limitations

  • Crystallographic Data Gaps: Direct crystallographic data for this compound is absent in the literature. Structural inferences are drawn from analogs refined via SHELX or visualized using ORTEP .
  • Contradictions in Solubility : While computational models predict high lipophilicity for the cyclohexyloxy derivative, experimental solubility data remains unverified.
  • Functional Group Synergy : The combination of ester and cyclohexyloxy groups may enable unique applications in drug delivery systems, though pharmacological studies are lacking.

Q & A

Q. How does the electronic structure of this compound influence its reactivity in Diels-Alder reactions?

  • Methodological Answer : Conduct NBO analysis to quantify electron donation from the cyclohexyloxy group to the α,β-unsaturated ester. Experimental kinetic studies (e.g., second-order rate constants) can correlate with computed Fukui indices for electrophilic sites .

Q. What theoretical models predict the compound’s behavior in non-polar vs. polar solvents?

  • Methodological Answer : Use COSMO-RS to simulate solvation free energies and partition coefficients (log P). Validate with experimental solubility data in hexane/water systems. Solvent effects on reaction pathways align with CRDC subclass RDF2050103 (chemical engineering design) .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

  • Methodological Answer : Document critical quality attributes (CQAs) such as reaction time, catalyst lot numbers, and purification methods (e.g., column chromatography gradients). Share raw NMR/FID files and crystallographic data (CIF) via public repositories (e.g., PubChem, CCDC) .

Q. What ethical guidelines apply to studies involving bioactivity screening of derivatives?

  • Methodological Answer : Follow OECD 423 for acute toxicity testing and ensure compliance with institutional review boards (IRBs) for cell-based assays. Disclose all conflicts of interest and negative results to avoid publication bias .

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